Acetamide, 2-amino-N-octyl-
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Overview
Description
Acetamide, 2-amino-N-octyl-, is an organic compound with the molecular formula C10H22N2O It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by an octyl group, and an amino group is attached to the second carbon of the acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
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Direct Amination: : One common method to synthesize acetamide, 2-amino-N-octyl-, involves the direct amination of octylamine with acetamide. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogenation conditions.
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Acylation of Octylamine: : Another method involves the acylation of octylamine with acetic anhydride or acetyl chloride. This reaction is usually performed in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of acetamide, 2-amino-N-octyl-, can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Acetamide, 2-amino-N-octyl-, can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). These reactions can lead to the formation of corresponding oxo-compounds or carboxylic acids.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into its corresponding amine or alcohol derivatives.
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Substitution: : Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles such as halides or alkoxides. These reactions often require catalysts or specific reaction conditions to proceed efficiently.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, pyridine, triethylamine.
Major Products
Oxidation: Formation of oxo-compounds or carboxylic acids.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of halide or alkoxide derivatives.
Scientific Research Applications
Chemistry
In chemistry, acetamide, 2-amino-N-octyl-, is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable building block for complex molecule synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological membranes and proteins makes it a candidate for drug development and other biomedical applications.
Medicine
In medicine, acetamide, 2-amino-N-octyl-, is explored for its potential therapeutic properties. It may act as an antimicrobial agent or be used in the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its amphiphilic nature allows it to function effectively in various formulations, enhancing the properties of the final products.
Mechanism of Action
The mechanism by which acetamide, 2-amino-N-octyl-, exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and cell membranes. The amino group can form hydrogen bonds with target molecules, while the octyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-octyl-: Similar in structure but lacks the amino group, which affects its reactivity and applications.
N-Methylacetamide: Contains a methyl group instead of an octyl group, leading to different physical and chemical properties.
N,N-Dimethylacetamide: Features two methyl groups, making it more polar and less hydrophobic compared to acetamide, 2-amino-N-octyl-.
Uniqueness
Acetamide, 2-amino-N-octyl-, stands out due to its combination of an amino group and a long hydrophobic octyl chain. This unique structure allows it to participate in a variety of chemical reactions and interact with biological systems in ways that similar compounds cannot. Its versatility makes it a valuable compound in both research and industrial applications.
Biological Activity
Acetamide, 2-amino-N-octyl- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies, data tables, and research findings.
Overview of Acetamide Derivatives
Acetamide derivatives are known for their diverse biological activities, including antibacterial, antifungal, and antioxidant properties. The structure-activity relationship (SAR) of these compounds often plays a crucial role in determining their efficacy against various biological targets.
Antioxidant Activity
Recent studies have investigated the antioxidant potential of acetamide derivatives. For example, a study highlighted the synthesis and evaluation of several acetamide derivatives for their ability to scavenge free radicals. The results indicated that certain derivatives exhibited significant antioxidant activity, as evidenced by their ability to reduce reactive oxygen species (ROS) and nitric oxide (NO) production in stimulated macrophages.
Table 1: Antioxidant Activity of Acetamide Derivatives
Compound ID | IC50 (µM) | LD50 (ppm) | Cell Viability (%) |
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40006 | 3.0443 | 10.6444 | 100 |
40007 | 10.6444 | 3.0443 | 100 |
The compounds tested showed no cytotoxic effects on the J774.A1 macrophage cell line at concentrations up to 10 µM, indicating their safety profile while retaining significant antioxidant properties .
Antimicrobial Activity
The antimicrobial properties of acetamide derivatives have also been extensively studied. A series of experiments evaluated the antibacterial activity of various acetamide compounds against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.
Table 2: Antibacterial Activity of Acetamide Derivatives
Compound ID | Inhibition Zone (mm) | Bacterial Strain |
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5a | 24.0 | Acinetobacter baumannii |
5b | 32.0 | Pseudomonas aeruginosa |
5c | 16.3 | Staphylococcus aureus |
Tc | 33.0 | Reference Standard |
These compounds were synthesized through reactions involving various amines and were tested using the disc diffusion method. The results demonstrated moderate to high antibacterial activities, suggesting that acetamide derivatives could serve as potential candidates for developing new antimicrobial agents .
Case Studies
- Antioxidant Efficacy : A study focusing on the antioxidant activity of newly synthesized acetamides revealed that compounds with specific structural features exhibited superior radical scavenging abilities compared to standard antioxidants. The study utilized both in vitro assays and computational modeling to assess the mechanisms by which these compounds exert their effects .
- Antibacterial Potential : Another investigation evaluated a set of acetamide derivatives for their ability to inhibit bacterial growth using agar well diffusion assays. Notably, some compounds demonstrated inhibition zones comparable to established antibiotics like tetracycline, highlighting their potential as effective antimicrobial agents .
Properties
CAS No. |
97515-33-8 |
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Molecular Formula |
C10H22N2O |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-amino-N-octylacetamide |
InChI |
InChI=1S/C10H22N2O/c1-2-3-4-5-6-7-8-12-10(13)9-11/h2-9,11H2,1H3,(H,12,13) |
InChI Key |
FJHUXLJRZDOBRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)CN |
Origin of Product |
United States |
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